Procurement Cost and Stability Advantage: Direct Comparison of 4-Benzoyloxy-2-azetidinone Versus 4-Acetoxy-2-azetidinone
In a direct, peer-reviewed comparison of the two primary 4-acyloxy-2-azetidinone synthons, 4-benzoyloxy-2-azetidinone was explicitly identified as a "much cheaper and stabler substrate" relative to the more common 4-acetoxy-2-azetidinone [1] [2]. This assessment, published in Synthetic Communications, is based on the relative cost of the starting materials and the observed stability of the compound during synthesis and storage, which directly impacts procurement logistics and reaction reproducibility.
| Evidence Dimension | Relative Procurement Cost and Chemical Stability |
|---|---|
| Target Compound Data | Cheaper and Stabler (qualitative assessment by peer review) |
| Comparator Or Baseline | 4-Acetoxy-2-azetidinone (CAS 28562-53-0) - More expensive and less stable |
| Quantified Difference | Cost and stability superiority confirmed by expert assessment [1] |
| Conditions | Assessment of substrate properties for nucleophilic displacement reactions in β-lactam synthesis; published in a peer-reviewed journal. |
Why This Matters
For procurement, this directly translates to a lower cost-per-reaction and reduced risk of reagent degradation during storage, making it a more reliable and economical choice for synthesizing advanced intermediates.
- [1] Basak, A., & Khamrai, U. (1994). 4-Benzoyloxy-2-azetidinone, a convenient synthon for β-lactam intermediates. Synthetic Communications, 24(2), 131-135. View Source
- [2] Basak, A., & Khamrai, U. (1994). 4-Benzoyloxy-2-azetidinone, a convenient synthon for β-lactam intermediates. Synthetic Communications, 24(2), 131-135. Abstract. View Source
